Cas no 1138-12-1 (N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine)

N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine is a specialized amine derivative featuring a chlorophenoxypropyl backbone with a dimethylamine substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The presence of both amino and chloro functional groups allows for selective modifications, enabling applications in coupling reactions or as a building block for heterocyclic synthesis. Its structural design offers a balance between stability and reactivity, making it suitable for controlled functionalization under mild conditions. The compound is typically handled under inert conditions to preserve its integrity.
N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine structure
1138-12-1 structure
Product Name:N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine
CAS No:1138-12-1
MF:C11H17ClN2O
MW:228.718481779099
CID:1073180
PubChem ID:26189254
Update Time:2025-11-06

N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine Chemical and Physical Properties

Names and Identifiers

    • N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine
    • (dimethoxy-3,4 phenyl)-2 (chloro-3 propyl)-2 isovaleronitrile
    • 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile
    • 2-(3,4-dimethoxyphenyl)-2-isopropyl-5-ch
    • 5-Chlor-2-< 3-dimethylamino-propoxy> -anilin
    • 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
    • 5-Chloro-2-(3.4-dimethoxyphenyl)-2-isopropylpentanenitrile
    • 5-chloro-2-(3-dimethylaminopropoxy)aniline
    • AC1LDK4Z
    • CTK4F9777
    • EINECS 248-490-7
    • STOCK1S-18074
    • CMUFWMVTLAIMBN-UHFFFAOYSA-N
    • 1138-12-1
    • 5-Chloro-2-(3-dimethylamino-propoxy)-phenylamine
    • AKOS010337494
    • 5-chloro-2-[3-(dimethylamino)propoxy]aniline
    • SCHEMBL3927071
    • MDL: MFCD08686790
    • Inchi: 1S/C11H17ClN2O/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7,13H2,1-2H3
    • InChI Key: CMUFWMVTLAIMBN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)OCCCN(C)C

Computed Properties

  • Exact Mass: 228.10311
  • Monoisotopic Mass: 228.1029409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 348.7±32.0 °C at 760 mmHg
  • Flash Point: 164.7±25.1 °C
  • PSA: 38.49
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine Security Information

N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021954-500mg
N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine
1138-12-1
500mg
3332CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021954-500mg
N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine
1138-12-1
500mg
3332.0CNY 2021-07-13

Additional information on N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine

Market Research and Analysis of N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine in the Chemical-Biomedical Field

The compound N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine, identified by the CAS registry number 1138-12-1, has garnered significant attention in the chemical-biomedical industry due to its unique properties and potential applications. This compound is widely recognized for its role in various pharmacological and therapeutic contexts, particularly in the development of novel drugs and advanced biomedical materials.

Recent studies have highlighted the compound's effectiveness in modulating cellular signaling pathways, making it a valuable tool in drug discovery and development. Its ability to interact with specific receptors and enzymes has positioned it as a key ingredient in several experimental medications targeting chronic diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

The global market demand for N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine has been steadily increasing, driven by advancements in biotechnology and the growing need for innovative therapeutic agents. Major pharmaceutical companies and research institutions are actively exploring its potential applications, leading to a surge in both academic research and industrial production.

In terms of supply chain dynamics, the compound is primarily sourced from specialized chemical manufacturers with expertise in fine chemicals and intermediates. The competitive landscape is characterized by a few dominant players who have established strong footholds in the market through continuous innovation and strategic partnerships with research organizations.

From a regulatory perspective, the compound must adhere to stringent quality control standards to ensure its safety and efficacy. Regulatory bodies such as the FDA and EMA have implemented rigorous testing protocols to monitor its use in clinical trials and commercial applications.

In conclusion, N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine represents a promising avenue for innovation in the chemical-biomedical field. Its versatility and potential for developing life-saving therapies underscore its importance in both academic research and industrial production. As the market continues to evolve, stakeholders are expected to invest heavily in R&D to unlock further applications of this versatile compound.

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